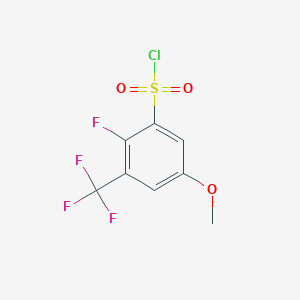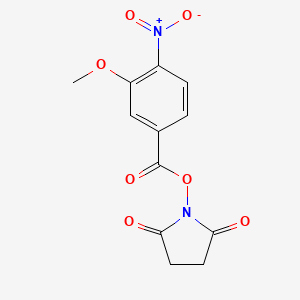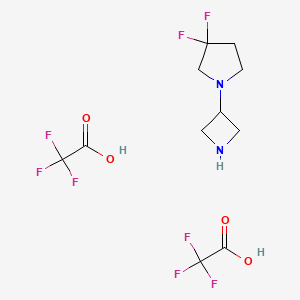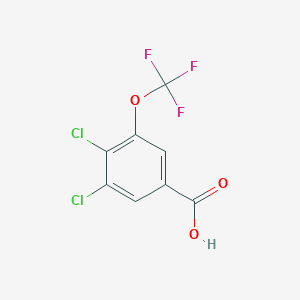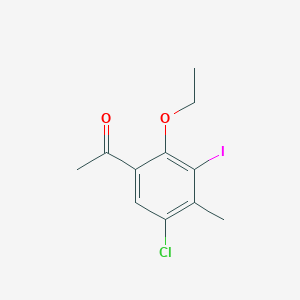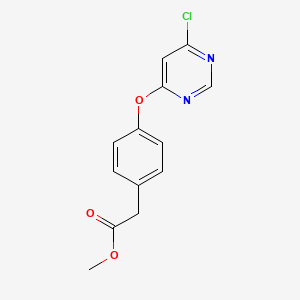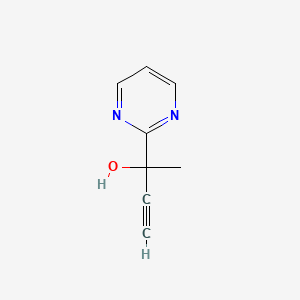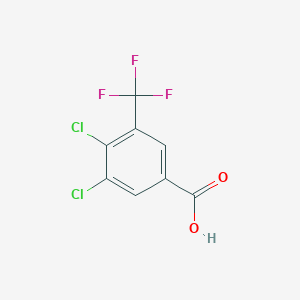
3,4-Dichloro-5-(trifluoromethyl)benzoic acid
Overview
Description
3,4-Dichloro-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3Cl2F3O2 . It has a molecular weight of 259.01 . The IUPAC name for this compound is 3,4-dichloro-5-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-5-(trifluoromethyl)benzoic acid is 1S/C8H3Cl2F3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Cyclopolymerization Catalyst
- Application : It has been used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are crucial in cyclopolymerization, a process significant in polymer chemistry.
- Source : (Mayershofer et al., 2006)
Plant Growth Regulation
- Application : Derivatives of benzoic acid, including those with chloro-substitutions, have been studied for their growth-promoting activity in plants. Such compounds are important in agricultural sciences for developing new plant growth regulators.
- Source : (Pybus et al., 1959)
Directed Lithiation
- Application : This compound is used in directed lithiation processes. These processes are fundamental in organic synthesis, allowing for the selective introduction of functional groups into molecules.
- Source : (Bennetau et al., 1995)
Structure-Metabolism Relationships
- Application : Studies have been conducted to understand the relationship between the molecular structure of substituted benzoic acids and their metabolism, which is vital in pharmaceutical sciences.
- Source : (Ghauri et al., 1992)
Trifluoromethylation in Organic Synthesis
- Application : The compound is involved in trifluoromethylation processes, a key reaction in developing pharmaceuticals and agrochemicals due to the unique properties conferred by the CF3 group.
- Source : (Khan et al., 2012)
properties
IUPAC Name |
3,4-dichloro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVVUKYVRXMHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-(trifluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)


